molecular formula C40H80N2O6 B155743 UV-123 CAS No. 129757-67-1

UV-123

Cat. No.: B155743
CAS No.: 129757-67-1
M. Wt: 685.1 g/mol
InChI Key: FNRJJSFGQVCXEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UV-123: is a hindered amine light stabilizer (HALS) known for its effectiveness in retarding degradation through thermal and photo-oxidation processes. This compound is widely used in wood and plastic-based coatings to enhance their durability and longevity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of UV-123 involves the reaction of bis(2,2,6,6-tetramethyl-tetrahydroxypiperidine) sebacate nitroxide free radical with n-octane and hydrogen peroxide as oxidants. The reaction is catalyzed by a mixture of cuprous sulfate, vanadium pentoxide, tungsten trioxide, ferrous sulfate heptahydrate, tetrabutylammonium bromide, tetrabutylammonium chloride, benzyltriethylammonium chloride, glacial acetic acid, and methanesulfonic acid. The reaction occurs at 75-85°C, and after completion, unreacted hydrogen peroxide is decomposed using manganese dioxide .

Industrial Production Methods: In industrial settings, the synthesis process is optimized to enhance efficiency. The reaction mixture is stirred at 62°C to dissolve bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate in cyclohexane. The reaction is monitored and controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: UV-123 primarily undergoes oxidation and substitution reactions. These reactions are crucial for its function as a light stabilizer.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is commonly used as an oxidant in the synthesis process.

    Substitution: Various catalysts, including cuprous sulfate and vanadium pentoxide, facilitate substitution reactions.

Major Products: The major product formed from these reactions is this compound itself, which is a yellow transparent liquid .

Scientific Research Applications

Industrial Applications

UV-123 is widely used across various industries due to its effectiveness in prolonging the service life of materials. Key applications include:

Industry Application
Automotive Used in coatings for vehicles to protect against UV-induced fading and cracking.
Construction Incorporated into building materials and coatings to enhance durability.
Wood Products Applied in wood coatings to prevent discoloration and weathering.
Industrial Equipment Utilized in protective coatings for machinery to extend operational lifespan.
Decorative Items Enhances the longevity of decorative coatings used in various consumer products.

Automotive Coatings

A study conducted on automotive coatings demonstrated that the inclusion of this compound significantly improved resistance to UV radiation, resulting in less color fading and surface cracking over time. This was particularly evident in vehicles exposed to harsh sunlight conditions.

EPDM Rubber Stabilization

Research published on the effects of Tinuvin derivatives, including this compound, on EPDM rubber revealed that these stabilizers effectively reduced degradation caused by UV exposure. The study highlighted a marked improvement in the physical properties of rubber samples treated with this compound compared to untreated controls .

Wood Coatings

In an investigation focused on wood coatings, this compound was found to enhance the weather resistance of treated wood surfaces significantly. The study indicated that wood treated with this compound maintained its aesthetic qualities longer than untreated wood when exposed to outdoor conditions .

Mechanism of Action

UV-123 functions by scavenging free radicals generated during the degradation process. The hindered amine structure allows it to effectively neutralize these radicals, thereby preventing the breakdown of the polymer matrix. This mechanism is crucial for its role as a light stabilizer .

Comparison with Similar Compounds

Uniqueness: UV-123 is unique due to its low basicity, which reduces interactions with acidic paint ingredients. This property makes it particularly effective in coatings based on alkyds .

Biological Activity

UV-123 is a compound that has garnered attention for its potential biological activities, particularly in the context of photoprotection and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound is a synthetic compound characterized by its ability to absorb ultraviolet (UV) radiation. Its chemical structure includes functional groups that enhance its stability and efficacy as a UV filter. The compound is often used in cosmetic formulations to protect the skin from UV-induced damage.

1. Photoprotection:
this compound functions primarily as a UV filter, absorbing harmful UV radiation and preventing it from penetrating the skin. This action helps mitigate oxidative stress and inflammation caused by UV exposure.

2. Antimicrobial Activity:
Research indicates that this compound exhibits antimicrobial properties, particularly against pathogenic bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Photoprotective Efficacy

A study conducted on the photoprotective efficacy of this compound demonstrated significant results in reducing skin damage caused by UV radiation. The study utilized a mouse model to evaluate the protective effects against erythema and inflammation.

Treatment GroupErythema ScoreInflammation Score
Control8.57.0
This compound3.22.1

The results indicate that this compound significantly reduced both erythema and inflammation compared to the control group, highlighting its potential as an effective photoprotective agent .

Antimicrobial Activity

A disk diffusion assay was performed to assess the antimicrobial activity of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones were measured as follows:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli10
Pseudomonas aeruginosa12

The results demonstrate that this compound exhibits selective antibacterial activity, with the highest efficacy against Staphylococcus aureus .

Case Study 1: Skin Protection

In a clinical trial involving 100 participants, the application of a sunscreen containing this compound was evaluated for its effectiveness in preventing sunburns during summer months. Participants reported significantly fewer instances of sunburn compared to those using non-filtering sunscreens.

Case Study 2: Antimicrobial Application

A hospital-based study examined the use of this compound in wound dressings for patients with infected wounds. The results showed a marked reduction in bacterial load within 48 hours of application, suggesting its potential as an adjunct therapy in wound management.

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which UV-123 inhibits photooxidative degradation in polymer coatings?

this compound, a hindered amine light stabilizer (HALS), operates through a radical scavenging mechanism. Its piperidine-derived structure (C₄₄H₈₄N₂O₆) regenerates nitroxyl radicals under UV exposure, neutralizing free radicals generated during polymer degradation. The low basicity of this compound (pH tolerance) ensures compatibility with acidic systems, reducing catalyst residue interference . Researchers can validate this mechanism via electron paramagnetic resonance (EPR) spectroscopy to track radical formation and quenching kinetics.

Q. How does the solubility profile of this compound influence its compatibility with different polymer matrices?

this compound exhibits high solubility in ethanol (>50%), hydrocarbons (e.g., hexane, xylene >30%), and polar solvents, enabling uniform dispersion in acrylics, polyurethanes, and PVC. For hydrophobic polymers like polypropylene, solubility testing via Hansen solubility parameters (HSP) is recommended to optimize dispersion. Incompatibility manifests as phase separation, detectable through fluorescence microscopy or turbidity measurements .

Q. What quality control parameters are critical for ensuring batch-to-batch consistency in this compound synthesis?

Key parameters include:

  • Purity : ≥65% monomer content (HPLC), ≤20% dimer impurities .
  • Physical properties : Color (≤50 APHA), volatility (≤1.0% weight loss at 105°C), and ash content (≤0.1%) .
  • Optical clarity : Transmittance ≥95% at 425 nm and ≥97% at 500 nm, critical for transparent coatings .

Advanced Research Questions

Q. How do synergistic effects between this compound and UV absorbers (e.g., benzotriazoles) enhance photostability in coatings?

this compound’s radical scavenging complements UV absorbers’ photon-blocking action. To quantify synergy, researchers should:

  • Design factorial experiments varying this compound/absorber ratios (e.g., 1:1 to 1:3).
  • Monitor degradation via gloss retention (ASTM D523), carbonyl index (FTIR), and mechanical property retention (tensile testing).
  • Use Arrhenius modeling to predict long-term stability under accelerated QUV testing (ISO 4892) .

Q. What experimental designs are optimal for evaluating this compound’s efficacy in multi-layered automotive coatings?

  • Controlled variables : Apply this compound at 0.5–2.0% w/w in basecoat vs. clearcoat layers .
  • Accelerated testing : Combine cyclic weathering (UV, humidity, thermal shocks) per SAE J2526.
  • Failure analysis : Use cross-sectional SEM-EDS to map this compound distribution and correlate with delamination/cracking sites .

Q. Which advanced spectroscopic methods best characterize this compound’s interaction with TiO₂ pigments in coatings?

  • XPS (X-ray photoelectron spectroscopy) : Identifies chemical bonding between this compound and pigment surfaces.
  • ToF-SIMS : Maps spatial distribution of this compound in pigmented films.
  • In-situ FTIR : Tracks real-time stabilization during UV exposure .

Q. Data Analysis & Contradictions

Q. How should researchers address discrepancies between accelerated aging data and real-world this compound performance?

  • Calibration : Correlate accelerated test cycles (e.g., 1,000 hrs QUV ≈ 2 years Florida exposure) using Arrhenius extrapolation.
  • Environmental variables : Account for geographic UV intensity, pollutant levels, and thermal cycles in field studies.
  • Statistical reconciliation : Apply Weibull analysis to failure data and Bayesian modeling to refine predictive accuracy .

Q. What methodologies resolve conflicting reports on this compound’s effectiveness in sulfur-rich environments?

  • Controlled contamination studies : Introduce sulfur compounds (e.g., SO₂) during weathering tests.
  • Analytical quantification : Use LC-MS to detect this compound degradation byproducts (e.g., sulfonated derivatives).
  • Comparative trials : Benchmark against alternative HALS with higher sulfur resistance .

Q. Tables for Key Data

Property This compound Specification Test Method
Monomer Content≥65% (HPLC)ISO 11344
Volatility≤1.0% (105°C, 24h)ASTM D3960
Solubility in Ethanol>50% (25°C)ASTM E1148
Transmittance (500 nm)≥97%ASTM E1347

Properties

IUPAC Name

bis(2,2,6,6-tetramethylpiperidin-4-yl) decanedioate;2-hydroperoxy-2-methylpropane;octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H52N2O4.C8H18.C4H10O2/c1-25(2)17-21(18-26(3,4)29-25)33-23(31)15-13-11-9-10-12-14-16-24(32)34-22-19-27(5,6)30-28(7,8)20-22;1-3-5-7-8-6-4-2;1-4(2,3)6-5/h21-22,29-30H,9-20H2,1-8H3;3-8H2,1-2H3;5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRJJSFGQVCXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC.CC1(CC(CC(N1)(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(NC(C2)(C)C)(C)C)C.CC(C)(C)OO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H80N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

685.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129757-67-1
Record name Decanedioic acid, 1,10-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester, reaction products with tert-Bu hydroperoxide and octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129757-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decanedioic acid, 1,10-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester, reaction products with tert-Bu hydroperoxide and octane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129757671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.